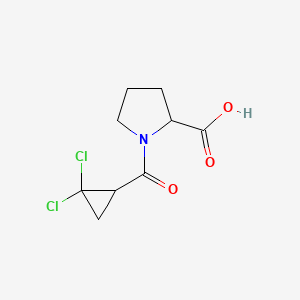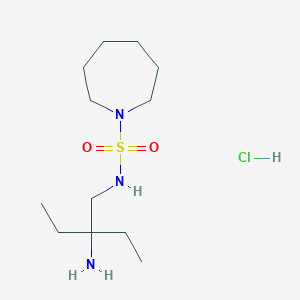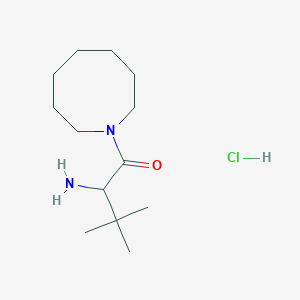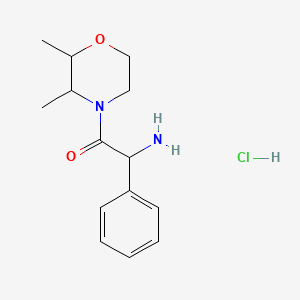
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride, also known as A-366, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. A-366 is a chemical compound with the molecular formula C19H21ClN2O2 and a molecular weight of 346.84 g/mol.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is not fully understood. However, it has been suggested that this compound may act as an inhibitor of histone lysine demethylase 5A (KDM5A), which is involved in the regulation of gene expression. By inhibiting KDM5A, this compound may alter the expression of genes involved in various cellular processes, including cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been found to enhance memory and cognitive function in animal models, possibly through the modulation of synaptic plasticity. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is its potential applications in various fields of research, including cancer research and neuroscience. This compound is also relatively easy to synthesize, and the compound can be obtained in good yield. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride. One area of research is the identification of the specific cellular pathways and genes that are affected by this compound. Another area of research is the development of more potent and selective inhibitors of KDM5A, which may have potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride involves the reaction of 3-pyridinecarboxylic acid with 1-(2-chloroethyl)pyrrolidin-2-one in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with phenylhydrazine to obtain the final compound, this compound hydrochloride. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yield.
Aplicaciones Científicas De Investigación
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been found to have potential applications in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to have potential applications in neuroscience, as it has been shown to enhance memory and cognitive function in animal models. Additionally, this compound has been identified as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.ClH/c18-16(13-5-2-1-3-6-13)17(21)20-10-8-15(12-20)22-14-7-4-9-19-11-14;/h1-7,9,11,15-16H,8,10,12,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEJDDDVMKAJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)


![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)



![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)